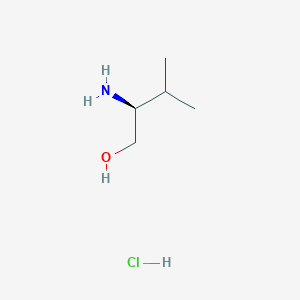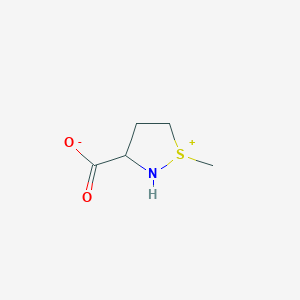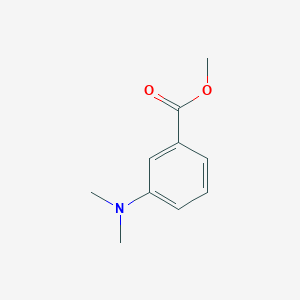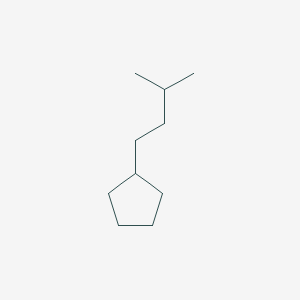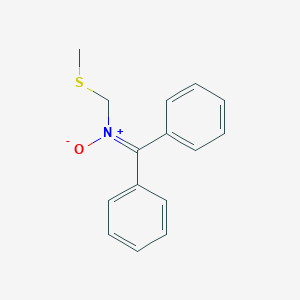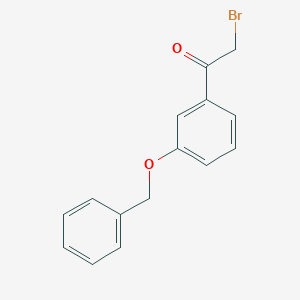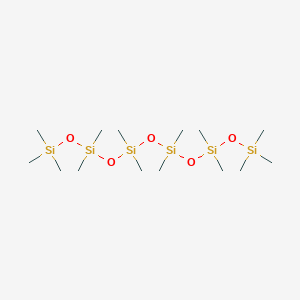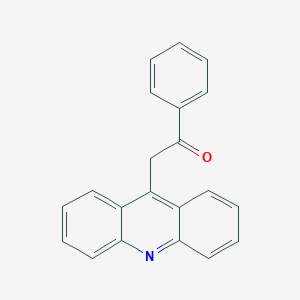
2-Acridin-9-yl-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acridin-9-yl-1-phenylethanone, also known as acridinyl phenylethanone, is a synthetic organic compound that belongs to the acridine family. This compound has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Wirkmechanismus
The mechanism of action of 2-Acridin-9-yl-1-phenylethanone is not fully understood, but it is believed to involve the intercalation of the acridine moiety into the DNA helix, leading to the disruption of DNA replication and transcription. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Acridin-9-yl-1-phenylethanone can induce DNA damage and inhibit cell proliferation in cancer cells. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains. In addition, 2-Acridin-9-yl-1-phenylethanone has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2-Acridin-9-yl-1-phenylethanone is its fluorescent properties, which make it a useful tool for the detection of DNA and RNA. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of this compound is its potential toxicity, particularly at high concentrations. Researchers must take precautions when handling this compound and use appropriate safety measures.
Zukünftige Richtungen
There are several potential future directions for research on 2-Acridin-9-yl-1-phenylethanone. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the product. Another area of interest is the exploration of the potential applications of this compound in the treatment of various diseases, particularly cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2-Acridin-9-yl-1-phenylethanone involves the condensation reaction between acridine and acetophenone in the presence of a strong base such as potassium hydroxide. This reaction results in the formation of a yellow crystalline solid that can be purified through recrystallization. The yield of this reaction is typically around 50%, and the purity of the product can be confirmed through various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-Acridin-9-yl-1-phenylethanone has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of biochemistry, where it has been used as a fluorescent probe for the detection of DNA and RNA. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Eigenschaften
CAS-Nummer |
15539-52-3 |
|---|---|
Produktname |
2-Acridin-9-yl-1-phenylethanone |
Molekularformel |
C21H15NO |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
2-acridin-9-yl-1-phenylethanone |
InChI |
InChI=1S/C21H15NO/c23-21(15-8-2-1-3-9-15)14-18-16-10-4-6-12-19(16)22-20-13-7-5-11-17(18)20/h1-13H,14H2 |
InChI-Schlüssel |
WPMASNKNIMSMKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



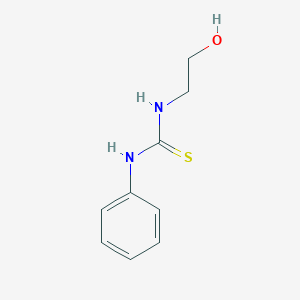
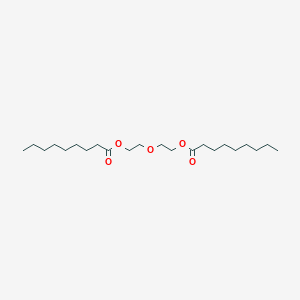

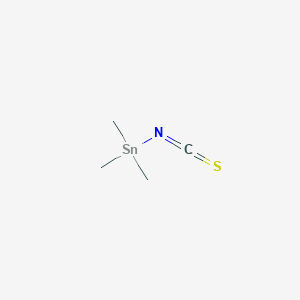

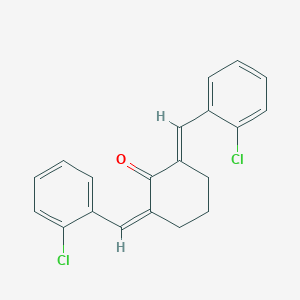
acetic acid](/img/structure/B90747.png)
